2-Amino-4-methylbenzamide
Overview
Description
2-Amino-4-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermal Stability Studies
Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has focused on their thermal stability. Studies have used dynamic DSC curves to obtain data like activation energy, initial decomposition temperature, and heat release for thermal decomposition, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).
Anticonvulsant Activity
A series of 4-aminobenzamides, including variants of 2-Amino-4-methylbenzamide, have been synthesized and evaluated for their anticonvulsant effects. These compounds were tested against seizures in mice, showing varying degrees of efficacy and potency, contributing to the understanding of anticonvulsant drug development (Clark et al., 1984).
Environmental Applications
Studies have also focused on environmental applications, such as the removal of Ni(II) from aqueous solutions using compounds derived from this compound. These compounds, impregnated into matrices like hydrous zirconium oxide, have shown high removal efficiency, demonstrating potential for water treatment and environmental remediation (Rahman & Nasir, 2019).
Antimicrobial Studies
Mannich bases incorporating pharmacophores like 2-methylbenzamide have been synthesized and studied for their antimicrobial action. These compounds have shown potential against various pathogens, contributing to the search for new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).
Cancer Treatment Research
In cancer research, compounds like this compound have been used to develop novel inhibitors targeting specific proteins involved in cancer progression. For instance, the development of kinesin spindle protein inhibitors, which can induce cellular death in cancer cells, has utilized similar compounds (Theoclitou et al., 2011).
Material Science
In material science, the synthesis of novel aromatic polyimides using compounds like this compound has been explored. These polyimides have potential applications in various fields due to their solubility and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-methylbenzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Biochemical Pathways
The compound affects the gene expression pathway by inhibiting HDACs . This results in increased acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . The specific genes affected would depend on the cell type and the presence of other regulatory factors.
Result of Action
The result of the action of this compound is an increase in the expression of certain genes, including the FXN gene in Friedreich’s Ataxia neuronal cells . This could potentially lead to increased production of the frataxin protein, which is deficient in individuals with Friedreich’s Ataxia .
Properties
IUPAC Name |
2-amino-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKZVAPXHIWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384257 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-79-6 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.